![molecular formula C19H20Cl2N2O4S B7693583 N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7693583.png)
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent and selective inhibitor of a specific protein target, making it a valuable tool for studying various cellular processes.
Wirkmechanismus
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide selectively inhibits a specific protein target known as the proteasome-associated deubiquitinase (DUB) USP14. This protein is involved in the regulation of various cellular processes, including protein degradation and DNA repair. By inhibiting USP14, N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide disrupts the normal functioning of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth and an increase in survival rates in animal models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is a potent and selective inhibitor of USP14, making it a valuable tool for studying the role of this protein in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
Future research on N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide could focus on its potential therapeutic applications in various types of cancer and inflammatory diseases. Additionally, further studies could explore the potential of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide as a tool for studying the role of USP14 in various cellular processes. Finally, efforts could be made to improve the solubility of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, making it more accessible for use in a wider range of experimental settings.
Synthesemethoden
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the use of pyrrolidine, which is reacted with a sulfonyl chloride to form the pyrrolidine sulfonyl intermediate. This intermediate is then reacted with 2,4-difluoroaniline and 4-methoxybenzoic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied in the field of cancer research due to its ability to selectively inhibit a specific protein target that is overexpressed in various types of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel cancer therapeutics.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-27-17-7-5-13(10-18(17)28(25,26)23-8-2-3-9-23)19(24)22-12-14-4-6-15(20)11-16(14)21/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSKIALYMBNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.